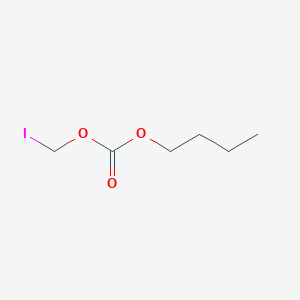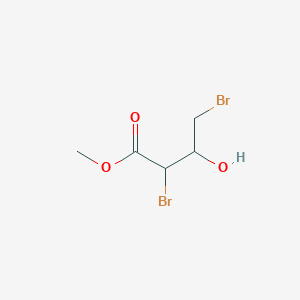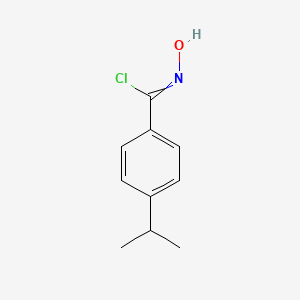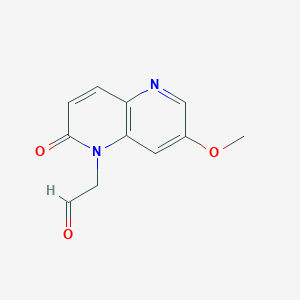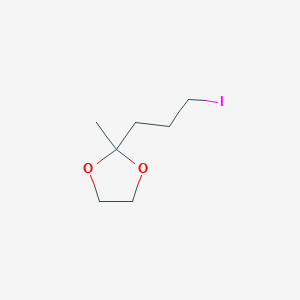![molecular formula C13H17N3O2 B8578695 Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8578695.png)
Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-cyanopyridin-2-yl)-beta-alaninate: is an organic compound that features a tert-butyl ester group, a cyanopyridine moiety, and a beta-alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate typically involves the reaction of tert-butyl beta-alaninate with 4-cyanopyridine under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-cyanopyridin-2-yl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl N-(4-cyanopyridin-2-yl)-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved could include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
Comparison with Similar Compounds
- tert-Butyl N-(4-cyanopyridin-2-yl)glycinate
- tert-Butyl (4-cyanopyridin-2-yl)carbamate
Comparison: tert-Butyl N-(4-cyanopyridin-2-yl)-beta-alaninate is unique due to its beta-alanine backbone, which imparts specific properties and reactivity. Compared to tert-butyl N-(4-cyanopyridin-2-yl)glycinate, which has a glycine backbone, the beta-alanine derivative may exhibit different biological activity and chemical reactivity. Similarly, tert-butyl (4-cyanopyridin-2-yl)carbamate, with a carbamate group, may have distinct applications and properties.
This detailed article provides a comprehensive overview of Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)5-7-16-11-8-10(9-14)4-6-15-11/h4,6,8H,5,7H2,1-3H3,(H,15,16) |
InChI Key |
ICXKRMPLAQURAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1=NC=CC(=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
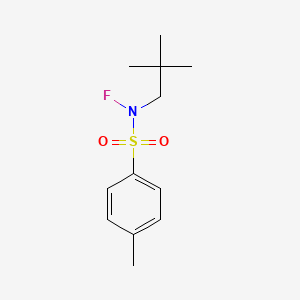
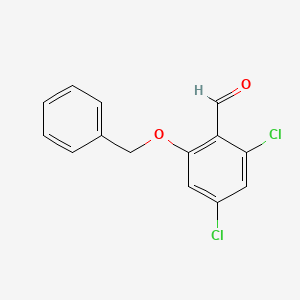
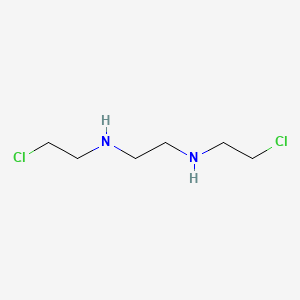
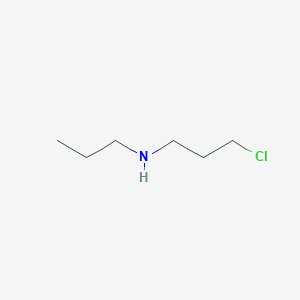
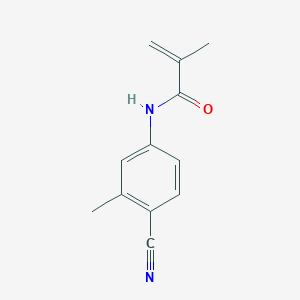
![Tert-butyl 1-isopropyl-1,4-dihydrospiro[indazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B8578655.png)
![1-(1-Phenylethyl)-3-[4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B8578671.png)
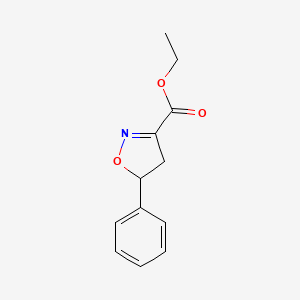
![2-[2'-(o-Hydroxyphenyl)ethyl]thiazolidine](/img/structure/B8578683.png)
